molecular formula C23H24N2O6S2 B6561228 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 946345-79-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B6561228
CAS No.: 946345-79-5
M. Wt: 488.6 g/mol
InChI Key: MXSXLHVAAXJKIO-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative with a tetrahydroquinoline (THQ) core. This compound features a benzenesulfonyl group at the 1-position of the THQ ring and a 3,4-dimethoxybenzene sulfonamide moiety at the 6-position. The synthesis of such compounds typically involves multi-step organic reactions, including sulfonylation, alkylation, and purification via methods like HPLC .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-30-22-13-11-20(16-23(22)31-2)32(26,27)24-18-10-12-21-17(15-18)7-6-14-25(21)33(28,29)19-8-4-3-5-9-19/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSXLHVAAXJKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced tetrahydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential antibacterial properties against both gram-positive and gram-negative bacteria.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of THQ derivatives, which are often modified at the 1- and 6-positions to optimize pharmacological properties. Below is a detailed comparison with structurally analogous compounds from the evidence:

Table 1: Key Structural and Functional Differences

Compound Name Core Structure 1-Position Substituent 6-Position Substituent Biological Target/Activity Yield/Purity
N-[1-(Benzenesulfonyl)-1,2,3,4-THQ-6-yl]-3,4-dimethoxybenzene-1-sulfonamide (Target Compound) THQ Benzenesulfonyl 3,4-Dimethoxybenzene sulfonamide Not explicitly stated (hypothesized: enzyme inhibition) N/A
N-(1-(Piperidin-4-yl)-THQ-6-yl)thiophene-2-carboximidamide Dihydrochloride (70) THQ Piperidin-4-yl Thiophene-2-carboximidamide NOS inhibition (iNOS, eNOS, nNOS) 72.6% yield, >95% HPLC
N-(1-(2-(Dimethylamino)ethyl)-THQ-6-yl)thiophene-2-carboximidamide (31) THQ 2-(Dimethylamino)ethyl Thiophene-2-carboximidamide Not explicitly stated (likely NOS) 69% yield
(R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-THQ-4-yl)-2-methylpropane-2-sulfamide (14d) THQ (modified) Butyryl + naphthalenylmethyl 2-Methylpropane-2-sulfamide μ-Opioid receptor modulation Synthesized via Ti(OEt)₄-mediated coupling
(E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-THQ-6-yl) acrylamide (Compound 11) THQ 4-Methoxyphenylsulfonyl Hydroxamic acid-linked acrylamide Histone deacetylase (HDAC) inhibition N/A

Key Observations:

Substituent Impact on Target Selectivity: The benzenesulfonyl group in the target compound differs from piperidinyl or pyrrolidinyl substituents in analogs like compound 70 . These variations influence solubility and receptor binding; for example, charged groups (e.g., piperidinium in compound 70) enhance solubility and may improve CNS penetration. The 3,4-dimethoxybenzene sulfonamide moiety at the 6-position is unique compared to the thiophene-carboximidamide groups in compounds 70 and 31 .

Biological Activity Trends: THQ derivatives with thiophene-carboximidamide groups (e.g., compounds 70, 31) show activity against nitric oxide synthase (NOS) isoforms , while the target compound’s sulfonamide group may favor interactions with sulfonamide-sensitive targets like carbonic anhydrases or proteases. Compound 14d demonstrates that sulfamide and naphthalenylmethyl groups enable mixed-efficacy μ-opioid receptor modulation, suggesting that the target compound’s dimethoxybenzene sulfonamide could similarly modulate G-protein-coupled receptors (GPCRs).

Synthetic Feasibility :

  • The target compound’s synthesis likely follows protocols similar to compound 70 , involving benzenesulfonyl chloride coupling to the THQ core and subsequent sulfonamide formation. Yields for such reactions typically range from 60–75%, as seen in analogs .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C24_{24}H26_{26}N2_2O5_5S2_2
  • Molecular Weight : 486.6 g/mol
  • CAS Number : 946345-95-5

Antitumor Activity

Recent studies have highlighted the compound's potential as a potent antitumor agent . The compound exhibits cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation. In vitro studies have reported an IC50_{50} value indicating effective growth inhibition in specific cancer types. For instance, compounds structurally related to this compound have shown promising results against pancreatic cancer cells with IC50_{50} values in the low micromolar range .

The biological activity of this compound is largely attributed to its ability to interfere with cellular pathways involved in tumor growth and survival:

  • Inhibition of Mitochondrial Function : The compound has been shown to disrupt mitochondrial bioenergetics, leading to decreased ATP production and increased reactive oxygen species (ROS) generation. This mechanism is crucial for inducing apoptosis in cancer cells .
  • Targeting Specific Enzymes : The compound may also inhibit key enzymes involved in cell proliferation and survival pathways. For example, it has been suggested that similar sulfonamide derivatives target D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which are critical for bacterial membrane synthesis and could be implicated in tumor cell metabolism.

Study 1: Antitumor Efficacy

A study conducted on a series of sulfonamide derivatives including this compound demonstrated significant antitumor activity against human tumor xenografts in vivo. The results indicated a marked reduction in tumor size compared to controls .

Study 2: Cytotoxicity Profile

Another investigation assessed the cytotoxicity of this compound across various cancer cell lines. Results revealed that it exhibited selective toxicity towards certain cancer types while sparing normal cells. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity.

Data Table: Biological Activity Summary

Activity TypeMeasurement MethodIC50_{50} ValueCell Line/Model
AntitumorMTT Assay0.58 μMPancreatic Cancer Cells (UM16)
CytotoxicityCell Viability AssayVariesVarious Cancer Cell Lines
Enzyme InhibitionEnzyme Activity AssayNot SpecifiedMurD and GlmU

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